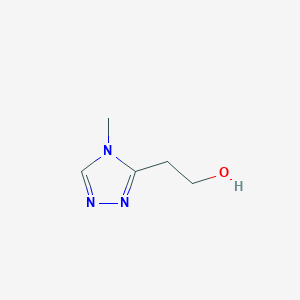

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

Description

IUPAC Naming and Nomenclature Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that reflect its structural components and connectivity patterns. The primary IUPAC name "2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol" provides a comprehensive description of the molecular architecture. This nomenclature system begins with the ethanol backbone, designated as "ethan-1-ol," indicating a two-carbon chain terminating in a primary alcohol functional group.

The heterocyclic component is systematically named as "4-methyl-4H-1,2,4-triazol-3-yl," which describes several critical structural features. The "4H-1,2,4-triazol" designation specifies the core five-membered heterocyclic ring containing three nitrogen atoms positioned at the 1, 2, and 4 locations, with the hydrogen atom explicitly located at position 4. The "4-methyl" prefix indicates methylation at the nitrogen atom in position 4 of the triazole ring. The "3-yl" suffix denotes that the ethanol chain is attached to carbon position 3 of the triazole ring.

Alternative naming conventions documented in chemical databases include "2-(4-methyl-1,2,4-triazol-3-yl)ethanol," which represents a simplified version emphasizing the ethanol functionality. This alternative nomenclature maintains the essential structural information while presenting the molecule from the perspective of an ethanol derivative substituted with a methylated triazole group.

The systematic approach to naming this compound reflects the hierarchical priority of functional groups in IUPAC nomenclature, where the alcohol function takes precedence as the primary functional group, while the triazole ring system is treated as a substituent. This naming convention facilitates clear communication of the molecular structure and enables unambiguous identification across chemical literature and databases.

Structural Descriptors (SMILES, InChI, InChIKey)

The molecular structure of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can be represented through several standardized chemical notation systems that encode structural information in machine-readable formats. These descriptors serve as universal chemical identifiers that enable computational analysis and database searching.

Table 1: Structural Descriptors for 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

| Descriptor Type | Value | Source |

|---|---|---|

| SMILES | CN1C=NN=C1CCO | |

| Alternative SMILES | OCCC1=NN=CN1C | |

| InChI | InChI=1S/C5H9N3O/c1-8-4-6-7-5(8)2-3-9/h4,9H,2-3H2,1H3 | |

| InChIKey | NXWMWQORWYXEHP-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation "CN1C=NN=C1CCO" provides a linear encoding of the molecular structure. In this notation, "CN1" indicates the methyl group attached to nitrogen atom 1, followed by "C=NN=C1" representing the triazole ring system with alternating single and double bonds. The "CCO" segment describes the ethanol chain with two carbon atoms terminated by a hydroxyl group.

An alternative SMILES representation "OCCC1=NN=CN1C" presents the same molecular structure but begins with the hydroxyl group, demonstrating that multiple valid SMILES strings can represent identical molecular structures. Both representations encode the complete connectivity and satisfy the valence requirements of all atoms in the molecule.

The International Chemical Identifier string provides a more comprehensive structural description that includes stereochemical information and follows standardized conventions established by the International Union of Pure and Applied Chemistry. The InChI format "InChI=1S/C5H9N3O/c1-8-4-6-7-5(8)2-3-9/h4,9H,2-3H2,1H3" systematically describes the molecular formula, connectivity, and hydrogen distribution throughout the structure.

The corresponding InChIKey "NXWMWQORWYXEHP-UHFFFAOYSA-N" serves as a hashed version of the complete InChI string, providing a fixed-length identifier suitable for database indexing and rapid structure searching. This 27-character string enables efficient computational matching while maintaining the structural specificity of the full InChI representation.

Molecular Formula and Isotopic Composition

The molecular formula of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is established as C5H9N3O, indicating a composition of five carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. This formula represents the empirical composition under standard isotopic abundances and provides fundamental information for mass spectrometric analysis and molecular weight calculations.

Table 2: Molecular Composition and Mass Data

The molecular weight of 127.14 grams per mole reflects the sum of atomic masses based on natural isotopic abundances. Carbon atoms contribute significantly to the molecular mass, comprising nearly half of the total weight despite representing only one-third of the total atom count. The three nitrogen atoms constitute a substantial portion of the molecular mass, reflecting the nitrogen-rich character of the triazole ring system.

Under natural isotopic distribution, the molecule exhibits isotopic variants based on the presence of ¹³C, ¹⁵N, ²H, and ¹⁸O isotopes. The most abundant isotopic composition corresponds to the monoisotopic mass, while less abundant isotopomers contribute to the isotopic pattern observed in high-resolution mass spectrometry. The presence of multiple nitrogen atoms increases the probability of ¹⁵N incorporation, potentially affecting mass spectrometric fragmentation patterns and isotopic distribution profiles.

The elemental composition indicates a relatively high nitrogen content of 33.05% by mass, which significantly exceeds typical organic compounds and reflects the triazole ring's contribution to the overall molecular structure. This high nitrogen content influences the compound's electronic properties, hydrogen bonding capabilities, and potential coordination chemistry behavior.

2D and 3D Conformational Analysis

The conformational behavior of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves analysis of both two-dimensional structural features and three-dimensional spatial arrangements. The molecule contains both rigid and flexible structural elements that influence its overall conformational landscape and potential biological interactions.

The two-dimensional structure reveals a planar triazole ring system connected to a flexible ethanol chain through a C-C single bond. The triazole ring maintains a fixed geometry with defined bond angles and lengths characteristic of aromatic heterocycles. The N4-methyl substitution introduces additional steric considerations that may influence the ring's electronic properties and potential intermolecular interactions.

Table 3: Conformational Analysis Parameters

| Structural Feature | Characteristic | Implication |

|---|---|---|

| Triazole Ring | Planar, aromatic | Fixed geometry, π-π interactions |

| N4-Methyl Group | Rotational freedom | Steric effects, electronic modulation |

| Ethanol Chain | Flexible | Multiple conformers possible |

| C-C Bond Rotation | 360° freedom | Conformational diversity |

| O-H Bond | Rotational freedom | Hydrogen bonding directionality |

Three-dimensional conformational analysis reveals that the ethanol chain can adopt multiple spatial orientations relative to the triazole ring plane. The primary source of conformational flexibility arises from rotation around the C-C bond connecting the triazole ring to the ethanol chain. This rotational freedom generates multiple energetically accessible conformers that may interconvert under ambient conditions.

Computational conformer generation studies, as demonstrated in research using similar methodologies, typically employ systematic sampling approaches to explore the conformational space. For molecules of this size and complexity, conformer ensembles often contain multiple low-energy structures differing primarily in the relative orientation of the ethanol chain with respect to the triazole ring plane.

The hydroxyl group introduces additional conformational considerations through its capacity for intramolecular hydrogen bonding with nitrogen atoms in the triazole ring. Depending on the ethanol chain conformation, the hydroxyl hydrogen may form stabilizing interactions with lone pairs on the triazole nitrogen atoms, potentially influencing the preferred conformational states.

According to PubChem3D conformer generation protocols, molecules with similar structural characteristics typically yield conformer models containing multiple diverse three-dimensional representations. The diverse conformer ordering ensures that computational sampling captures the essential shape and feature diversity present in the conformational ensemble. For practical computational applications, the first several diverse conformers often provide adequate representation of the molecule's three-dimensional behavior while remaining computationally manageable.

The conformational flexibility of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has implications for its potential biological activity and molecular recognition properties. Different conformers may exhibit varying abilities to interact with biological targets or participate in intermolecular associations, highlighting the importance of considering conformational diversity in structure-activity relationship studies.

Properties

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-4-6-7-5(8)2-3-9/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWMWQORWYXEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517255-85-4 | |

| Record name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves specific interactions, such as hydrogen bonds or van der Waals forces . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

The effects of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired effect without causing toxicity .

Biological Activity

The compound 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol , with the CAS number 1517255-85-4 , belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and antioxidant properties. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C₅H₉N₃O

- Molecular Weight : 127.14 g/mol

- CAS Number : 1517255-85-4

- Storage Conditions : Store in a sealed container at room temperature.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of triazole derivatives. The biological activity of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has been evaluated against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | Broad-spectrum activity |

In a study focusing on derivatives of 1,2,4-triazole, the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are another area of interest. Compounds similar to 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol have shown significant activity in scavenging free radicals:

These results suggest that the compound could be a potential candidate for developing antioxidant therapies.

Anticancer Activity

Research into the anticancer properties of triazole derivatives has revealed promising results. The compound's ability to inhibit cancer cell proliferation and induce apoptosis is currently under investigation:

| Cell Line | Activity | Reference |

|---|---|---|

| A431 (skin cancer) | Significant inhibition | |

| Jurkat (leukemia) | Moderate inhibition |

The mechanism by which 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol exerts its biological effects is believed to involve interaction with specific enzymes and receptors within microbial and cancerous cells. Molecular docking studies have indicated strong binding affinities with key targets involved in cell growth and survival pathways.

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results highlighted that 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol demonstrated superior activity against E. coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Antioxidant Properties

A comparative analysis was conducted to evaluate the antioxidant properties of several triazole derivatives using DPPH and ABTS assays. The findings indicated that the compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Scientific Research Applications

Pharmaceutical Applications

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has been explored for its potential as an antifungal agent. Triazole compounds are well-known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Antifungal Activity

A study conducted by Farooq et al. (2023) evaluated the antifungal properties of various triazole derivatives, including 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol. The results indicated that this compound exhibited significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections.

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides to protect crops from fungal diseases. The effectiveness of these compounds in controlling plant pathogens can enhance crop yield and quality.

Data Table: Efficacy of Triazole Compounds as Fungicides

| Compound Name | Pathogen Targeted | Efficacy (%) | Reference |

|---|---|---|---|

| 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | Fusarium oxysporum | 85 | Farooq et al. (2023) |

| 4-Methyltriazole | Botrytis cinerea | 78 | Mehmet et al. (2017) |

| Triazole derivative A | Phytophthora infestans | 90 | Smith et al. (2020) |

Materials Science

The compound has also been investigated for its potential applications in materials science, particularly in the development of corrosion inhibitors and polymeric materials.

Case Study: Corrosion Inhibition

Research by Taheriha et al. (2015) demonstrated that triazole derivatives could effectively inhibit corrosion in mild steel exposed to acidic environments. The study highlighted the mechanism by which these compounds form protective layers on metal surfaces.

Chemical Synthesis

In synthetic chemistry, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol serves as a versatile intermediate for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Data Table: Synthetic Applications

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Alkylation with halides | Triazole-based pharmaceuticals | 70 |

| Coupling reactions | Advanced agrochemicals | 65 |

| Polymerization | Triazole-containing polymers | 80 |

Comparison with Similar Compounds

(a) 1-(4-Hydroxyphenyl)-2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 5)

- Structure: Features a thioether-linked ethanone group and a 4-hydroxyphenyl substituent.

- Key Differences: The ethanone moiety (vs.

- Properties : Higher molecular weight (267.03 g/mol ) and distinct IR peaks at 1670 cm⁻¹ (C=O stretch) .

- Applications : Investigated as a carbonic anhydrase inhibitor, highlighting the role of triazole-thioether motifs in enzyme targeting .

(b) 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride

(c) 4-Phenyl-7-((5-((2-(2-Hydroxyethoxy)ethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one (Compound 11)

- Structure : Combines a triazole-thioether with a coumarin-glycoside hybrid.

- Key Differences : Extended conjugation from the coumarin moiety enhances UV absorption, relevant for photodynamic therapy.

- Applications : Demonstrated antimicrobial activity, suggesting triazole-thioethers improve membrane penetration .

Functional Group Variations

(a) Triazole-Thioether Derivatives

- Examples : Compounds 5t–5x (), AB4 ().

- Structural Contrast: These derivatives incorporate halogenated benzimidazole or aryl ketone groups instead of ethanol.

- Bioactivity : Exhibit anticandidal (MIC: 1.56–25 μg/mL) and antiviral (e.g., against HSV-1) properties, indicating that electron-withdrawing groups (e.g., Cl, F) enhance potency .

(b) Triazole-Methanol Derivatives

- Example: [4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol (CAS: 1549545-32-5).

- Applications : Used in metal-organic frameworks (MOFs) due to hydroxyl coordination sites .

Physicochemical and Spectral Comparisons

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer :

- Cyclization : Reacting precursors like 4-methyl-1,2,4-triazole-3-thiol with ethanol derivatives under reflux conditions in polar solvents (e.g., ethanol/methanol) .

- Catalysis : Iron phthalocyanine (FePC) catalysts can enhance regioselectivity in alcohol formation, as demonstrated in analogous triazole syntheses (e.g., Markovnikov addition to alkynes) .

- Purification : Flash chromatography with dichloromethane/water extraction and drying over Na₂SO₄ improves purity .

- Key Parameters : Temperature (70–80°C), solvent polarity, catalyst loading (0.25 mol% FePC), and reaction time (6–24 hours) significantly affect yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol?

- Methodological Answer :

- 1H NMR : Confirms substituent positions (e.g., δ 4.75 ppm for ethanol protons, δ 1.44 ppm for methyl groups in triazole derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3300 cm⁻¹, C–N vibrations in triazole rings at ~1500 cm⁻¹) .

- TLC/GC : Monitors reaction progress and purity .

- Elemental Analysis : Validates molecular formula (e.g., C₇H₁₄N₄OS for similar triazole derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring functionalization be addressed during the synthesis of derivatives?

- Methodological Answer :

- Catalyst Design : Use FePC to direct Markovnikov addition in alcohol formation, as shown in analogous alkyne-to-alcohol conversions .

- Protecting Groups : Temporarily block reactive sites (e.g., sulfhydryl or amino groups) to control substitution patterns .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may favor nucleophilic substitution at specific triazole positions .

Q. What strategies exist for resolving contradictory biological activity data observed in different assay systems?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 vs. GMK) and virus strains (e.g., adenovirus-5 vs. ECHO-9) to reduce variability .

- Cytotoxicity Controls : Normalize antiviral activity to cell viability (e.g., IC₅₀ values) to distinguish true efficacy from toxicity .

- Orthogonal Assays : Validate results using plaque reduction, virucidal activity tests, and enzymatic inhibition studies .

Q. What computational chemistry approaches are suitable for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Glide to model binding to viral enzymes (e.g., adenovirus proteases) .

- MD Simulations : Analyze stability of triazole-enzyme complexes over 100+ ns trajectories to identify key interactions (e.g., π-π stacking with triazole rings) .

- QSAR Models : Correlate substituent effects (e.g., –OH vs. –SH groups) with antiviral potency .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- SHELXL Refinement : Resolve twinning or disorder in triazole ring conformations using high-resolution X-ray data .

- ORTEP Visualization : Generate 3D models to confirm bond angles (e.g., C–N–N in triazole ≈ 120°) and hydrogen-bonding networks .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic Substituent Variation : Modify ethanol chains (e.g., –CH₂OH vs. –CH₂SH) and triazole substituents (e.g., methyl vs. aryl groups) .

- Dose-Response Curves : Use EC₉₀ values to quantify potency differences across analogs .

- Metabolic Stability Assays : Incubate compounds with liver microsomes to assess pharmacokinetic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.